

Spectroscopic Profile of 7-Octen-1-ol: A Technical Guide

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Compound of Interest

Compound Name: 7-Octen-1-ol

Cat. No.: B081980

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This technical guide provides a comprehensive overview of the key spectroscopic data for the unsaturated fatty alcohol, **7-octen-1-ol**. The information presented herein is crucial for the identification, characterization, and quality control of this compound in research and development settings. This document details the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, alongside the experimental protocols for their acquisition.

Spectroscopic Data Summary

The following tables summarize the quantitative spectroscopic data for **7-octen-1-ol**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR) Data

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
5.88 - 5.71	m	1H	H-7
5.02 - 4.90	m	2H	H-8
3.64	t	2H	H-1
2.05	q	2H	H-6
1.56	p	2H	H-2
1.41 - 1.25	m	6H	H-3, H-4, H-5
1.09	s	1H	-OH

Note: 'm' denotes multiplet, 't' denotes triplet, 'q' denotes quartet, 'p' denotes pentet, and 's' denotes singlet.

¹³C NMR (Carbon-13 NMR) Data

Chemical Shift (δ) ppm	Carbon Assignment
139.2	C-7
114.1	C-8
63.1	C-1
33.8	C-6
32.8	C-2
29.1	C-4
28.9	C-5
25.7	C-3

Infrared (IR) Spectroscopy

Wavenumber (cm ⁻¹)	Vibrational Mode
3330 (broad)	O-H stretch
3075	=C-H stretch
2927	C-H stretch (asymmetric)
2856	C-H stretch (symmetric)
1641	C=C stretch
1465	C-H bend
1058	C-O stretch
991	=C-H bend (out-of-plane)
909	=C-H bend (out-of-plane)

Mass Spectrometry (MS)

Mass-to-Charge Ratio (m/z)	Relative Intensity (%)	Putative Fragment Assignment
128	5	[M] ⁺ (Molecular Ion)
110	15	[M - H ₂ O] ⁺
95	30	[M - H ₂ O - CH ₃] ⁺
81	60	[C ₆ H ₉] ⁺
67	85	[C ₅ H ₇] ⁺
55	100	[C ₄ H ₇] ⁺
41	95	[C ₃ H ₅] ⁺

Experimental Protocols

The following protocols describe the methodologies for acquiring the spectroscopic data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation: A sample of **7-octen-1-ol** (approximately 10-20 mg for ^1H NMR and 50-100 mg for ^{13}C NMR) is dissolved in deuterated chloroform (CDCl_3 , 0.5-0.7 mL) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard. The solution is then transferred to a 5 mm NMR tube.

Instrumentation: A high-resolution NMR spectrometer operating at a field strength of 400 MHz for ^1H NMR and 100 MHz for ^{13}C NMR is utilized.

^1H NMR Acquisition Parameters:

- Pulse Sequence: Standard single-pulse sequence.
- Number of Scans: 16
- Relaxation Delay: 1.0 s
- Acquisition Time: 4.0 s
- Spectral Width: 16 ppm

^{13}C NMR Acquisition Parameters:

- Pulse Sequence: Proton-decoupled single-pulse sequence.
- Number of Scans: 1024
- Relaxation Delay: 2.0 s
- Acquisition Time: 1.0 s
- Spectral Width: 200 ppm

Data Processing: The acquired Free Induction Decays (FIDs) are Fourier transformed, phase-corrected, and baseline-corrected. Chemical shifts are referenced to the TMS signal at 0.00 ppm.

Infrared (IR) Spectroscopy

Sample Preparation: As a neat liquid, a single drop of **7-octen-1-ol** is placed directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer equipped with a diamond ATR accessory is used for analysis.

Acquisition Parameters:

- Spectral Range: 4000 - 400 cm^{-1}
- Resolution: 4 cm^{-1}
- Number of Scans: 32
- Background: A background spectrum of the clean, empty ATR crystal is recorded prior to sample analysis.

Data Processing: The sample spectrum is automatically ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)

Sample Introduction and Ionization: The analysis is performed using a Gas Chromatography-Mass Spectrometry (GC-MS) system. A dilute solution of **7-octen-1-ol** in a volatile organic solvent (e.g., dichloromethane) is injected into the GC. The eluting compound is then introduced into the mass spectrometer and ionized by electron impact (EI) at 70 eV.

Instrumentation:

- Gas Chromatograph: Equipped with a capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 μm).
- Carrier Gas: Helium at a constant flow rate.
- Oven Temperature Program: Initial temperature of 50°C, ramped to 250°C.

- Mass Spectrometer: Quadrupole mass analyzer.

Acquisition Parameters:

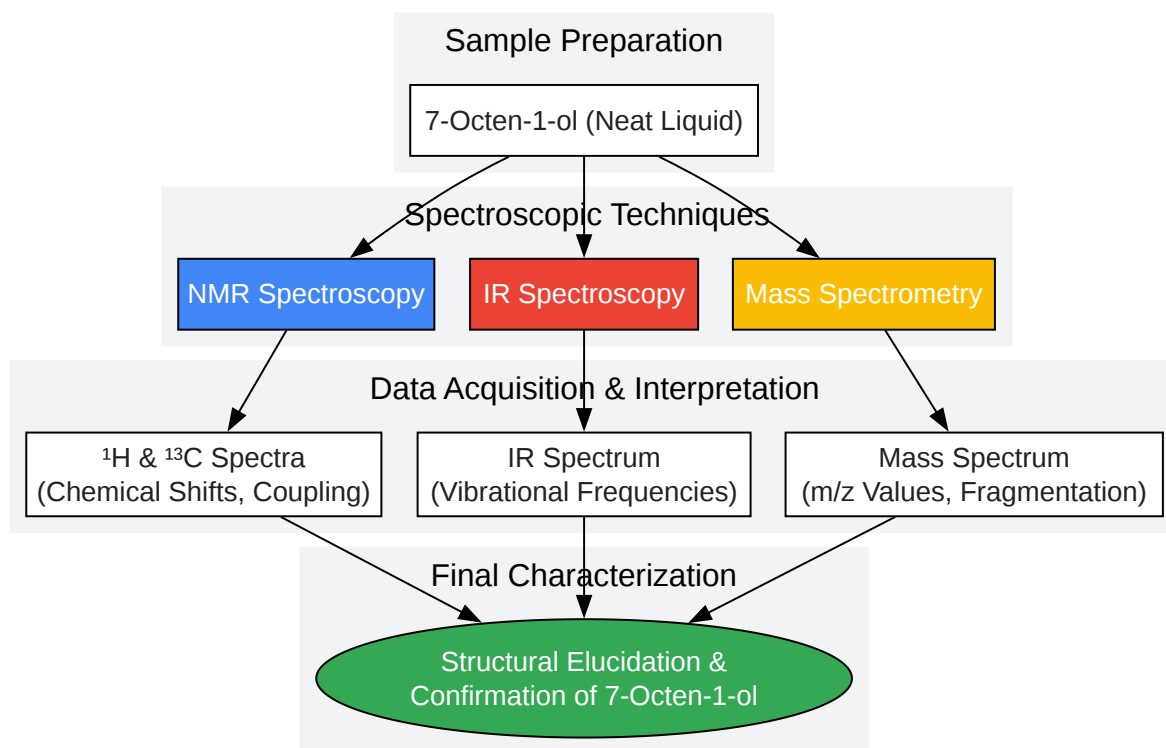
- Mass Range: m/z 35 - 300
- Scan Speed: 1 scan/s

Data Processing: The resulting mass spectrum is analyzed to identify the molecular ion and characteristic fragment ions.

Visualization of Spectroscopic Workflow

The following diagram illustrates the logical workflow for the comprehensive spectroscopic analysis of **7-octen-1-ol**.

Workflow for Spectroscopic Analysis of 7-Octen-1-ol



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Caption: Logical workflow for the spectroscopic analysis of **7-Octen-1-ol**.

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